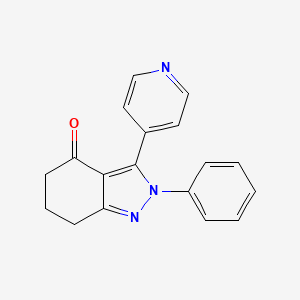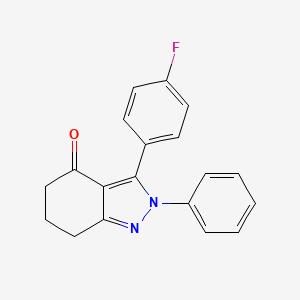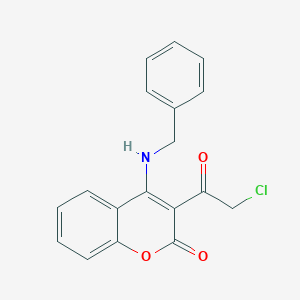![molecular formula C22H13ClN2O2 B8142760 2-Phenyl-3-(4-chlorophenyl)[1]benzopyrano[4,3-c]pyrazole-4(2H)-one](/img/structure/B8142760.png)
2-Phenyl-3-(4-chlorophenyl)[1]benzopyrano[4,3-c]pyrazole-4(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-3-(4-chlorophenyl)[1]benzopyrano[4,3-c]pyrazole-4(2H)-one is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-(4-chlorophenyl)[1]benzopyrano[4,3-c]pyrazole-4(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate phenyl and chlorophenyl derivatives with pyrazole derivatives under specific reaction conditions, such as the use of strong bases or acids, and controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-Phenyl-3-(4-chlorophenyl)[1]benzopyrano[4,3-c]pyrazole-4(2H)-one has shown potential as a bioactive molecule with various biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-Phenyl-3-(4-chlorophenyl)[1]benzopyrano[4,3-c]pyrazole-4(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzopyrano[4,3-c]pyrazole derivatives: These compounds share a similar core structure but may have different substituents.
Indole derivatives: These compounds also contain a similar aromatic ring system and exhibit various biological activities.
Uniqueness: 2-Phenyl-3-(4-chlorophenyl)[1]benzopyrano[4,3-c]pyrazole-4(2H)-one is unique due to its specific combination of phenyl and chlorophenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-phenylchromeno[4,3-c]pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN2O2/c23-15-12-10-14(11-13-15)21-19-20(24-25(21)16-6-2-1-3-7-16)17-8-4-5-9-18(17)27-22(19)26/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWJFILZGYTCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C(=N2)C4=CC=CC=C4OC3=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Naphthalen-2-ylamino)methyl]-2-oxochromene-3-carbaldehyde](/img/structure/B8142694.png)
![3-[(E)-[[3,5-bis(trifluoromethyl)phenyl]hydrazinylidene]methyl]-4-chlorochromen-2-one](/img/structure/B8142697.png)
![3-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]-4-chlorochromen-2-one](/img/structure/B8142702.png)
![4-chloro-3-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]chromen-2-one](/img/structure/B8142704.png)


![4-[2-(4-Bromophenyl)hydrazinyl]-2-oxochromene-3-carbaldehyde](/img/structure/B8142741.png)
![6H-Benzo[h][1]benzopyrano[4,3-b]quinolin-6-one](/img/structure/B8142746.png)
![2-(4-Bromophenyl)-3-(4-chlorophenyl)chromeno[4,3-c]pyrazol-4-one](/img/structure/B8142759.png)
![2-(2-Chlorophenyl)-3-(4-chlorophenyl)chromeno[4,3-c]pyrazol-4-one](/img/structure/B8142766.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]chromeno[4,3-c]pyrazol-4-one](/img/structure/B8142769.png)
![2-(2,4-Dichlorophenyl)chromeno[4,3-c]pyrazol-4-one](/img/structure/B8142776.png)
